

Spectroscopic Profile of N-(3-Methoxyphenyl)acetamide: A Technical Guide

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Compound of Interest

Compound Name: **N-(3-Methoxyphenyl)acetamide**

Cat. No.: **B186980**

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This guide provides a comprehensive overview of the spectroscopic data for **N-(3-Methoxyphenyl)acetamide**, a key chemical intermediate. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Spectroscopic Data Summary

The spectroscopic data for **N-(3-Methoxyphenyl)acetamide** is summarized in the tables below, providing a clear reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Spectroscopic Data of **N-(3-Methoxyphenyl)acetamide**

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
2.42	Singlet	3H	CH_3
3.86	Singlet	3H	OCH_3
6.96	Multiplet	4H	Aromatic
10.25	Singlet	1H	NH

Solvent: DMSO-d₆, Frequency: 300MHz[[1](#)]

Table 2: ¹³C NMR Spectroscopic Data of **N-(3-Methoxyphenyl)acetamide**

Chemical Shift (δ) ppm	Assignment
171.1	C=O
153.2	Ar-C
126.3	Ar-C
124.1	Ar-C
121.9	Ar-C
121.6	Ar-C
113.4	Ar-C
56.8	OCH ₃
22.9	CH ₃

Solvent: DMSO-d₆, Frequency: 75MHz[[1](#)]

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands for **N-(3-Methoxyphenyl)acetamide**

Wavenumber (cm ⁻¹)	Functional Group Assignment
3340, 3331	N-H Stretch
1674	C=O Stretch (Amide I)
1580	N-H Bend (Amide II)
1520	Aromatic C=C Stretch
1466, 1411	C-H Bend
1280, 1230	C-O Stretch (Aryl Ether)
792	C-H Bend (Aromatic)

Sample Preparation: KBr pellet[1]

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for **N-(3-Methoxyphenyl)acetamide**

m/z	Assignment
165	[M] ⁺ (Molecular Ion)

Ionization Method: Gas Chromatography-Mass Spectrometry (GC-MS)[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A small quantity of **N-(3-Methoxyphenyl)acetamide** is dissolved in a deuterated solvent, such as DMSO-d₆, in an NMR tube. Tetramethylsilane (TMS) is used as an internal standard.[1]
- Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker AC-300F, operating at 300 MHz for protons and 75 MHz for carbon-13.[1]

Infrared (IR) Spectroscopy

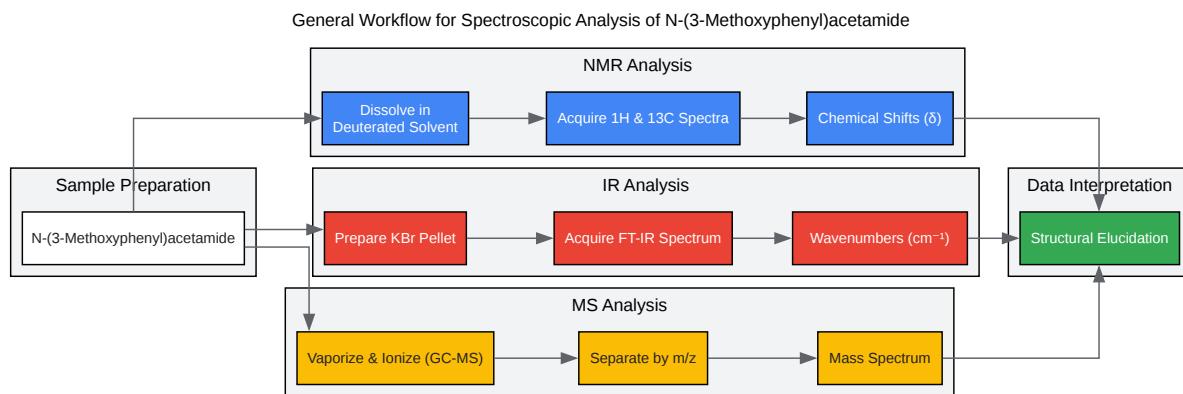
- Sample Preparation (KBr Pellet): A small amount of **N-(3-Methoxyphenyl)acetamide** is mixed with potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.[1]
- Data Acquisition: The IR spectrum is obtained using an FT-IR spectrometer, such as a Nicolet-Impact-410.[1] The spectrum is recorded over the standard mid-IR range.

Mass Spectrometry (MS)

- Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC) to ensure purity. In the ion source, the sample molecules are bombarded with high-energy electrons, causing them to ionize, typically forming a molecular ion (M^+).[2][3][4]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[2][4]
- Detection: A detector measures the abundance of ions at each m/z value, generating the mass spectrum.[4] For **N-(3-Methoxyphenyl)acetamide**, GC-MS analysis was performed on a Shimadzu 2010 series instrument.[1]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **N-(3-Methoxyphenyl)acetamide**.

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